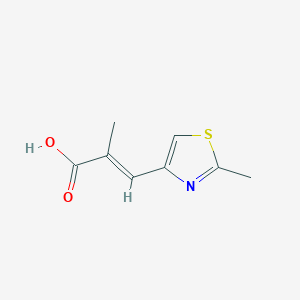

2-Methyl-3-(2-methylthiazol-4-yl)acrylicacid

Description

2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid is a heterocyclic acrylic acid derivative featuring a thiazole ring substituted with a methyl group at position 2 and a methyl-substituted acrylic acid chain. Thiazoles are sulfur- and nitrogen-containing heterocycles known for their role in pharmaceuticals, agrochemicals, and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2S |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

(E)-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoic acid |

InChI |

InChI=1S/C8H9NO2S/c1-5(8(10)11)3-7-4-12-6(2)9-7/h3-4H,1-2H3,(H,10,11)/b5-3+ |

InChI Key |

UYPBUWRREYTSFP-HWKANZROSA-N |

Isomeric SMILES |

CC1=NC(=CS1)/C=C(\C)/C(=O)O |

Canonical SMILES |

CC1=NC(=CS1)C=C(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction typically involves 2-methylthiazole-4-carbaldehyde as the carbonyl substrate and malonic acid as the methylene donor. In the presence of a weak base such as piperidine or ammonium acetate, the enolate of malonic acid attacks the aldehyde group, forming a β-hydroxy intermediate. Subsequent decarboxylation and dehydration yield the acrylic acid derivative.

Key reaction equation :

Optimization of Reaction Conditions

Optimal yields (reported up to 68–72%) are achieved under reflux conditions in polar aprotic solvents like acetic acid or ethanol. Catalytic bases such as piperidine (5–10 mol%) enhance reaction rates, while prolonged heating (4–6 hours) ensures complete decarboxylation. Microwave-assisted protocols have been explored to reduce reaction times to 20–30 minutes, though these require specialized equipment.

Table 1: Comparative Analysis of Knoevenagel Condensation Conditions

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Temperature | 80–100°C (reflux) | 120–150°C |

| Time | 4–6 hours | 20–30 minutes |

| Solvent | Acetic acid/ethanol | Acetic anhydride |

| Base | Piperidine | Triethylamine |

| Yield | 68–72% | 65–70% |

Alternative Synthetic Routes

Wittig Reaction for Stereochemical Control

The Wittig reaction offers a stereoselective approach to obtain the (E)-isomer exclusively. This method employs 2-methylthiazole-4-carbaldehyde and a stabilized ylide derived from methyl triphenylphosphonium bromide. The reaction proceeds under inert conditions (argon/nitrogen atmosphere) in tetrahydrofuran (THF), yielding the target compound with >95% stereochemical purity.

Typical procedure :

-

Generate ylide by reacting methyl triphenylphosphonium bromide with n-butyllithium at −78°C.

-

Add 2-methylthiazole-4-carbaldehyde dropwise and warm to room temperature.

-

Acidic work-up (1M HCl) followed by recrystallization from ethanol/water.

Hydrolysis of Cyanoacrylates

Cyanoacrylate intermediates, synthesized via nucleophilic substitution of 2-methylthiazol-4-yl bromide with methyl cyanoacetate, undergo acidic hydrolysis to yield the acrylic acid. This two-step process provides moderate yields (55–60%) but allows for scalability:

Step 1 :

Step 2 :

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and consistency. Continuous flow reactors (CFRs) enable precise control over residence time and temperature, reducing side reactions. A representative CFR setup for Knoevenagel condensation includes:

-

Reactor volume : 50 mL

-

Flow rate : 2 mL/min

-

Temperature : 90°C

-

Residence time : 15 minutes

This configuration achieves 70–75% conversion per pass, with integrated crystallization units purifying the product inline.

Challenges in Synthesis and Purification

Chromatographic Purification

Reverse-phase HPLC (C18 column, 80:20 water/acetonitrile mobile phase) effectively separates the target compound from decarboxylation byproducts. However, scale-up remains cost-prohibitive, favoring recrystallization from ethyl acetate/n-hexane mixtures for industrial applications.

Emerging Methodologies

Photochemical Synthesis

Pilot studies demonstrate UV-induced [2+2] cycloaddition of 2-methylthiazole-4-carbaldehyde with acrylic acid derivatives, though yields remain suboptimal (35–40%). This method avoids base usage, making it suitable for acid-sensitive downstream applications.

Biocatalytic Approaches

Engineered Escherichia coli expressing aldehyde dehydrogenases catalyze the oxidation of 3-(2-methylthiazol-4-yl)propanal to the corresponding acrylic acid. While currently limited to milligram-scale production (yields: 50–55%), this route offers a sustainable alternative to traditional methods .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary but generally involve controlled temperature and pressure .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Industrial Production

For industrial applications, optimization of reaction conditions is crucial to maximize yield and purity. Techniques such as continuous flow reactors are often employed.

Chemistry

In chemistry, 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of various derivatives that can be utilized in pharmaceuticals and agrochemicals.

Antimicrobial Activity

Research has demonstrated significant antimicrobial properties against various bacterial strains, including:

- Methicillin-resistant Staphylococcus aureus (MRSA) : Minimum Inhibitory Concentration (MIC) reported at 8.23 µg/mL.

- Vancomycin-resistant Enterococcus (VRE) : MIC reported at 7.56 µg/mL.

These findings indicate its potential as an effective agent against resistant bacterial strains .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest it may inhibit cancer cell proliferation through specific pathways by interacting with molecular targets such as enzymes and receptors.

Medicine

In medicine, 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid is explored for its therapeutic potential in treating diseases due to its ability to interact with biological targets effectively. Its mechanisms include:

- Binding to Active Sites : The thiazole ring and acrylic acid moiety allow binding to target proteins.

- Modulation of Activity : This interaction can lead to inhibition or modulation of protein activity, resulting in various biological effects.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials, including polymers and dyes. Its unique properties make it suitable for various applications in materials science.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness against resistant bacterial strains and its potential anticancer activity:

- Antimicrobial Efficacy : The compound was tested against multiple bacterial strains, demonstrating significant biofilm inhibition capabilities.

- Anticancer Potential : Investigations into its anticancer properties showed promising results against various cancer cell lines, indicating the need for further research into its mechanisms of action.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid with two structurally related compounds:

Key Observations:

The isoxazole derivative (C₁₃H₁₆N₂O₂) substitutes the thiazole with an isoxazole ring and a bulky trimethylphenyl group, altering electronic properties and solubility .

Functional Group Impact :

- The acrylic acid group in the target compound enhances acidity (pKa ~4–5), facilitating hydrogen bonding and metal coordination.

- The morpholine group in the imidazothiazole analog may improve aqueous solubility, while the amide in the isoxazole derivative introduces hydrogen-bonding capacity .

Challenges and Limitations

- Synthetic Complexity : The imidazothiazole derivative’s multi-step synthesis reduces yield scalability compared to the simpler thiazole-acrylic acid .

- Solubility vs. Bioactivity : The target compound’s lower molecular weight may improve solubility but reduce target specificity relative to bulkier analogs.

Biological Activity

2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data.

- Molecular Formula: C₉H₉N₃O₂S

- Molecular Weight: 197.25 g/mol

- IUPAC Name: 2-Methyl-3-(2-methylthiazol-4-yl)prop-2-enoic acid

Antimicrobial Activity

Research indicates that 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid exhibits significant antimicrobial properties.

Key Findings:

- Bacterial Strains Tested: The compound demonstrated activity against various strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentrations (MICs):

- S. aureus: MIC = 0.5 µg/mL

- E. coli: MIC = 1.0 µg/mL

- P. aeruginosa: MIC = 2.0 µg/mL

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid has been evaluated in various cell lines.

Case Studies:

-

HepG2 Cell Line:

- IC₅₀ Value: 6.19 ± 0.50 µM

- The compound showed potent antiproliferative activity compared to standard drugs like doxorubicin.

-

MCF-7 Cell Line:

- IC₅₀ Value: 5.10 ± 0.40 µM

- The compound inhibited cell proliferation effectively, indicating its potential as an anticancer agent.

| Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀) |

|---|---|---|

| HepG2 | 6.19 | Doxorubicin (9.18) |

| MCF-7 | 5.10 | Doxorubicin (7.26) |

Antioxidant Activity

The antioxidant properties of the compound were assessed using various assays, demonstrating its ability to scavenge free radicals effectively.

Research Findings:

- The compound showed a significant reduction in oxidative stress markers in vitro.

- It was found to inhibit lipid peroxidation in cellular models, further supporting its antioxidant capacity.

The biological activity of 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid is believed to be mediated through:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular proliferation and microbial growth.

- Reactive Oxygen Species (ROS) Scavenging: Its antioxidant properties help mitigate oxidative damage in cells.

Q & A

Basic: What are the common synthetic routes for preparing 2-methyl-3-(2-methylthiazol-4-yl)acrylic acid?

Answer:

A widely used method involves condensation reactions between thiazole derivatives and acrylic acid precursors. For example:

- Acetic acid-mediated cyclocondensation : Reacting 2-methylthiazole-4-carbaldehyde with a methyl-substituted acrylic acid derivative in refluxing acetic acid (3–5 hours) with sodium acetate as a base. The product is purified via recrystallization from a DMF/acetic acid mixture .

- Key steps : Reflux conditions (100–120°C), stoichiometric control of reactants (1.0–1.1 equiv), and sequential washing with acetic acid, water, ethanol, and diethyl ether to remove byproducts .

Advanced: How can reaction conditions be optimized to improve yield and purity in thiazole-acrylic acid conjugates?

Answer:

Optimization strategies include:

- Catalyst selection : Anhydrous ZnCl₂ (0.1 g per 0.01 mol substrate) enhances cyclization efficiency in dioxane-based reactions, reducing side-product formation .

- Solvent choice : Dry 1,4-dioxane improves solubility of intermediates compared to acetic acid, enabling higher reaction temperatures (reflux at ~101°C) and faster kinetics .

- Stoichiometric adjustments : Using a 10% excess of the aldehyde component (1.1 equiv) drives the reaction to completion, as seen in analogous thiazole-indole syntheses .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Melting point analysis : A sharp melting point range (e.g., 139.5–140°C) indicates high purity, as observed in structurally related thiazole-benzoic acid derivatives .

- Spectroscopic methods :

Advanced: How can researchers address discrepancies in spectroscopic data for thiazole-acrylic acid derivatives?

Answer:

Contradictions often arise from:

- Tautomeric equilibria : The thiazole ring’s 4(5H)-one tautomer can lead to variable NMR signals. Use DMSO-d₆ as a solvent to stabilize specific tautomers .

- Byproduct interference : Recrystallization from DMF/acetic acid (3:1 v/v) removes unreacted starting materials, as demonstrated in analogous indole-thiazole hybrids .

- Dynamic HPLC-MS : To detect low-abundance impurities (e.g., dimerized products) that may skew spectral interpretations .

Advanced: What strategies mitigate byproduct formation during synthesis?

Answer:

- Stepwise purification : Post-reaction washing with 5% sodium bicarbonate (3×20 mL) removes acidic byproducts, followed by ethanol/diethyl ether rinses to eliminate unreacted mercaptoacetic acid .

- Temperature control : Maintaining reflux temperatures below 120°C prevents thermal degradation of the acrylic acid moiety .

Advanced: How is this compound utilized in medicinal chemistry research?

Answer:

Its thiazole-acrylic acid scaffold is explored for:

- Bioactive hybrids : Coupling with indole or coumarin moieties (via formyl intermediates) to create dual-action antimicrobial or anticancer agents .

- Structure-activity relationship (SAR) studies : Modifying the thiazole’s methyl group or acrylic acid’s substituents to enhance binding to bacterial enoyl-ACP reductases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.